molecular formula C11H11NOS B2786316 5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095051-83-4

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B2786316
CAS No.: 1095051-83-4
M. Wt: 205.28
InChI Key: CIPBLWZURGPAOC-UHFFFAOYSA-N
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Description

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is a chemical compound built on a dihydrothiazol-2-one scaffold, a core structure of significant interest in modern medicinal and organic chemistry . As a 4-thiazolidinone derivative, it belongs to a class of heterocycles recognized as a privileged scaffold for the rational design and synthesis of novel bioactive molecules . These compounds are an efficient tool for generating molecular diversity and are frequently investigated for their wide range of potential pharmacological activities . Researchers explore 4-thiazolidinone derivatives like this compound primarily for their applications in developing new therapeutic agents. These core structures have been extensively studied as sources for anti-inflammatory, antitumor, antimicrobial, and antidiabetic agents, among others . The specific substitution pattern on the core scaffold, such as the ethyl and phenyl groups on this particular compound, is crucial in determining its biological activity and physicochemical properties . This product is intended for research and development purposes in a laboratory setting. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment (PPE) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-4-phenyl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-9-10(12-11(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBLWZURGPAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl phenyl ketone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemical Properties and Structure

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is characterized by a thiazole ring, which contributes to its biological activity. The thiazole moiety is known for its versatility and presence in various biologically active compounds. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value indicating effective inhibition of cell proliferation in liver carcinoma cell lines (HEPG2) when tested against standard drugs like Doxorubicin .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The structural features of the thiazole ring enhance its interaction with cellular targets involved in proliferation and survival pathways .

Anticonvulsant Properties

The anticonvulsant properties of this compound have also been documented:

  • Seizure Models : Research has demonstrated that derivatives of thiazole compounds exhibit protective effects in seizure models. For instance, certain analogues showed significant activity in both electroshock and chemoconvulsant models .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Anticancer Evaluation Anticancer ActivityCompound demonstrated significant cytotoxicity against HEPG2 cells with IC50 values comparable to Doxorubicin .
Anticonvulsant Activity Assessment Anticonvulsant PropertiesCertain derivatives showed protection rates ranging from 33% to 100% in seizure models, indicating potential therapeutic applications .
Structure-Activity Relationship (SAR) SAR AnalysisThe presence of specific substituents on the thiazole ring significantly influenced biological activity, highlighting the importance of molecular modifications .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 5-ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one and related compounds:

Compound Name Substituents/Modifications Key Structural Features Biological/Physicochemical Notes References
This compound 5-Ethyl, 4-phenyl Thiazolone core with saturated 2,3-dihydro ring Limited activity data; structural analog to bioactive thiazolones
4-(4-Ethoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one 4-(4-Ethoxyphenyl) Ethoxy group enhances lipophilicity Discontinued commercially; stability/synthesis challenges suspected
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines Imine group at position 2, prop-2-en-1-yl at position 3 Thiazol-imine core with unsaturated side chain High angiotensin II receptor affinity; antihypertensive effects observed
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-triazolyl)thiazole Fluorophenyl and triazole substituents Planar structure with perpendicular fluorophenyl group Crystallographic data available; fluorinated groups may improve bioavailability
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one 5-Methyl, 4-isopropyl Branched alkyl substituents No activity data; used as a synthetic intermediate

Physicochemical Properties

  • Crystallinity : Fluorophenyl-thiazole derivatives form stable crystals with triclinic symmetry, aiding in structural characterization .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) may modulate electronic density on the thiazolone ring, influencing reactivity and binding .

Key Research Findings

Substituent Impact on Bioactivity : The presence of methoxyphenyl or bromophenyl groups in thiazol-imines correlates with enhanced antihypertensive activity, suggesting that electron-donating or bulky substituents improve receptor binding .

Synthetic Efficiency : One-pot syntheses for dihydrothiazoles achieve high yields (>70%), offering advantages over multi-step routes .

Structural Flexibility: Non-planar conformations in fluorophenyl-thiazoles highlight the role of substituent orientation in molecular packing and solubility .

Biological Activity

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one (CAS No. 1095051-83-4) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring with ethyl and phenyl substituents. Its molecular formula is C11H11NOSC_{11}H_{11}NOS, and it has a molecular weight of 205.2761 g/mol. The compound's structure contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Bacillus subtilis0.30 μg/mL

The compound demonstrated bactericidal effects as indicated by minimum bactericidal concentrations (MBC) that were similar to MIC values. Additionally, it inhibited biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-related infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that the compound exhibits cytotoxic effects through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa (cervical cancer)<10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest at G1 phase
HCT116 (colon cancer)12Inhibition of Bcl-2 protein

The structure–activity relationship (SAR) studies suggest that the presence of the phenyl group enhances the compound’s interaction with cancer cell targets, leading to increased efficacy.

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of thiazole derivatives, including this compound. Preliminary studies indicate that this compound may offer protective effects against seizures.

Model Protection Rate Reference
PTZ-induced seizures100%

The mechanism appears to involve modulation of neurotransmitter systems and stabilization of neuronal membranes.

Study on Antimicrobial Efficacy

A study conducted by Sayed et al. (2020) synthesized a range of thiazole derivatives and evaluated their antimicrobial efficacy against clinical isolates. The findings indicated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria .

Anticancer Screening

In another research effort published in MDPI, various thiazole derivatives were screened for anticancer activity against multiple cell lines. The results showed that certain modifications on the thiazole ring significantly improved cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one, and how can reaction conditions (e.g., solvents, catalysts) influence yield and purity?

  • Methodological Answer : The synthesis of thiazol-2-one derivatives typically involves cyclization of thioamides or condensation of thioureas with α-halo ketones. For example, thiazolidinone derivatives are synthesized via refluxing thioureas with α-halo esters in ethanol under acidic conditions, as demonstrated in analogous studies . Catalysts like p-toluenesulfonic acid (p-TsOH) can enhance reaction efficiency, while solvents like DMF-EtOH mixtures (1:1) improve recrystallization purity . Optimization should involve systematic variation of solvents (polar vs. nonpolar), temperatures (reflux vs. room temperature), and catalysts (Lewis acids vs. Brønsted acids) to maximize yield (>80%) and minimize byproducts.

Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Analyze 1^1H NMR for characteristic signals: thiazole ring protons (δ 6.5–7.5 ppm), ethyl group (triplet at δ 1.2–1.5 ppm for CH3_3, quartet at δ 2.5–3.0 ppm for CH2_2), and phenyl protons (δ 7.2–7.8 ppm) .
  • IR : Confirm C=O (1680–1720 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretching vibrations .
  • HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 219.3) .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound, and how do they impact experimental design?

  • Methodological Answer :

  • Melting Point : Expect 210–220°C (analogous thiazolidinones melt at 200–300°C) .
  • Solubility : Limited solubility in water; use DMSO or DMF for biological assays. Solubility in ethanol or chloroform facilitates recrystallization .
  • Stability : Light-sensitive; store in amber vials at –20°C. Stability in aqueous buffers (pH 4–8) should be validated via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., replace ethyl with alkyl/aryl groups) to assess electronic and steric effects. Use Suzuki-Miyaura coupling for phenyl ring diversification .
  • Biological Assays : Test antimicrobial activity via microdilution (MIC determination) or enzyme inhibition (e.g., COX-2, α-glucosidase) using fluorometric assays. Compare IC50_{50} values against control compounds .
  • Data Analysis : Employ multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., EGFR kinase PDB: 1M17). Validate poses with MD simulations (GROMACS) .
  • QSAR Modeling : Generate 3D descriptors (e.g., MolDescriptors) and train SVM/Random Forest models on datasets of known inhibitors .
  • ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and toxicity .

Q. How can contradictory data on the biological efficacy of thiazol-2-one derivatives be resolved in meta-analyses?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) across studies. Exclude outliers via Grubbs’ test.
  • Meta-Regression : Use R or Python (statsmodels) to assess covariates (e.g., substituent electronegativity, assay type) contributing to variability .
  • Experimental Replication : Validate key findings in orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .

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